2-Methyl-4-propoxybenzofuran-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of benzofuran derivatives, including 2-Methyl-4-propoxybenzofuran-6-carboxylicacid, often employs scalable synthetic routes such as the free radical cyclization cascade and proton quantum tunneling methods. These methods are advantageous due to their high yield and fewer side reactions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propoxybenzofuran-6-carboxylicacid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, water radical cations for oxidation, and various reducing agents for reduction reactions. The conditions for these reactions are typically mild, making them suitable for a wide range of applications .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can introduce new functional groups to the benzofuran ring .
Scientific Research Applications
2-Methyl-4-propoxybenzofuran-6-carboxylicacid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-propoxybenzofuran-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, leading to its observed biological activities. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-propoxybenzofuran-6-carboxylicacid include other benzofuran derivatives such as:
- 2-Propyl-4-methylbenzofuran-6-carboxylicacid
- 2-Methyl-4-ethoxybenzofuran-6-carboxylicacid
Uniqueness
What sets 2-Methyl-4-propoxybenzofuran-6-carboxylicacid apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective compound for certain applications .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-methyl-4-propoxy-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-3-4-16-11-6-9(13(14)15)7-12-10(11)5-8(2)17-12/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
VNJIODKRXQGPMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C=C(O2)C)C(=O)O |
Origin of Product |
United States |
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